molecular formula C6H12ClNO2 B1593012 (S)-Piperidine-3-carboxylic acid hydrochloride CAS No. 851956-01-9

(S)-Piperidine-3-carboxylic acid hydrochloride

Cat. No.: B1593012
CAS No.: 851956-01-9
M. Wt: 165.62 g/mol
InChI Key: LRZWUDOLANRDSF-JEDNCBNOSA-N
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Description

(S)-Piperidine-3-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C6H11NO2·HCl. It is a hydrochloride salt of (S)-piperidine-3-carboxylic acid, which is a chiral molecule. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Chiral Resolution: One common method involves the resolution of racemic piperidine-3-carboxylic acid using chiral agents to obtain the (S)-enantiomer.

  • Chemical Synthesis: Another approach is the asymmetric synthesis of (S)-piperidine-3-carboxylic acid using chiral catalysts or auxiliaries.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production often involves optimizing the above synthetic routes for large-scale manufacturing, ensuring high purity and yield.

Chemical Reactions Analysis

(S)-Piperidine-3-carboxylic acid hydrochloride: undergoes various types of chemical reactions:

  • Oxidation: It can be oxidized to form piperidine-3,4-dicarboxylic acid.

  • Reduction: Reduction reactions can convert it to piperidine-3-carboxylic acid amide.

  • Substitution: It can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.

  • Reduction: Using reducing agents like lithium aluminium hydride (LiAlH4) in anhydrous ether.

  • Substitution: Using nucleophiles like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Piperidine-3,4-dicarboxylic acid.

  • Reduction: Piperidine-3-carboxylic acid amide.

  • Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Neuropharmacology

Mechanism of Action

(S)-Piperidine-3-carboxylic acid hydrochloride functions primarily as a GABA transporter inhibitor. By inhibiting the reuptake of gamma-aminobutyric acid (GABA), it increases GABA levels in the synaptic cleft, enhancing inhibitory neurotransmission. This mechanism is crucial for its potential therapeutic effects against conditions such as epilepsy, anxiety, and other disorders related to neurotransmitter imbalances .

Research Findings

Studies have demonstrated that this compound can modulate synaptic transmission effectively. For instance, research has shown that it exhibits neuroprotective effects in animal models of epilepsy, suggesting its potential as a therapeutic agent for managing seizures. Furthermore, its ability to influence GABAergic signaling pathways makes it a candidate for developing treatments for anxiety and depression.

Pharmaceutical Development

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the reaction of piperidine derivatives with carboxylic acids under controlled conditions. This flexibility allows researchers to create derivatives with enhanced pharmacological properties .

Applications in Drug Formulation

The compound serves as a precursor in synthesizing other pharmaceutical agents. Its structural characteristics enable the development of novel drugs targeting specific pathways in neurological disorders. For example, derivatives of (S)-Piperidine-3-carboxylic acid have been explored for their efficacy against HIV-1 variants, demonstrating promising antiviral activity .

Case Studies

StudyFocusFindings
Study 1 Neuroprotective EffectsDemonstrated efficacy in reducing seizure frequency in animal models through GABA modulation.
Study 2 Antiviral ActivityCompound derivatives showed significant inhibitory activity against HIV-1 protease with IC50 values below 20 nM .
Study 3 PharmacokineticsInvestigated absorption and metabolism profiles, indicating favorable bioavailability for therapeutic use.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets and pathways:

  • Molecular Targets: It primarily targets GABA receptors, influencing neurotransmitter activity.

  • Pathways Involved: By inhibiting GABA uptake, it modulates the GABAergic system, which is crucial for maintaining neuronal excitability and preventing seizures.

Comparison with Similar Compounds

(S)-Piperidine-3-carboxylic acid hydrochloride: is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Piperidine-2-carboxylic acid, Piperidine-4-carboxylic acid, and other piperidine derivatives.

  • Uniqueness: Its chiral nature and specific biological activity set it apart from other piperidine derivatives, making it particularly valuable in research and therapeutic applications.

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Properties

IUPAC Name

(3S)-piperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c8-6(9)5-2-1-3-7-4-5;/h5,7H,1-4H2,(H,8,9);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZWUDOLANRDSF-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647516
Record name (3S)-Piperidine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851956-01-9
Record name Nipecotic acid hydrochloride, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851956019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S)-Piperidine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-piperidine-3-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIPECOTIC ACID HYDROCHLORIDE, S-(+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R91429V3L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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